molecular formula C22H16BrN3O B11544853 (1S,2S,3aR)-1-acetyl-2-(4-bromophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

(1S,2S,3aR)-1-acetyl-2-(4-bromophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

Cat. No.: B11544853
M. Wt: 418.3 g/mol
InChI Key: OUUSWJFCCBCRBM-NJDAHSKKSA-N
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Description

1-ACETYL-2-(4-BROMOPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE is a complex organic compound that belongs to the class of pyrroloquinoline derivatives. This compound is characterized by its unique structure, which includes a pyrroloquinoline core substituted with an acetyl group, a bromophenyl group, and two cyano groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 1-ACETYL-2-(4-BROMOPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE typically involves multi-step synthetic routes. One common method includes the following steps:

    Formation of the Pyrroloquinoline Core: This step involves the cyclization of appropriate precursors to form the pyrroloquinoline core. The reaction conditions often include the use of strong acids or bases and elevated temperatures.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, where a suitable brominated reagent is reacted with the pyrroloquinoline core.

    Acetylation: The acetyl group is introduced via an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a catalyst.

    Addition of Cyano Groups: The cyano groups are introduced through a nucleophilic substitution reaction, using reagents such as cyanogen bromide or sodium cyanide.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-ACETYL-2-(4-BROMOPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as the cyano groups.

    Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

    Cyclization: The compound can undergo intramolecular cyclization reactions under specific conditions, forming new ring structures.

Common reagents and conditions used in these reactions include strong acids or bases, elevated temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-ACETYL-2-(4-BROMOPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as electronic and optical materials.

Mechanism of Action

The mechanism of action of 1-ACETYL-2-(4-BROMOPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-ACETYL-2-(4-BROMOPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE can be compared with other similar compounds, such as:

    Quinoline Derivatives: These compounds share a similar core structure but differ in the substituents attached to the quinoline ring. They may have different biological activities and chemical properties.

    Pyrroloquinoline Derivatives: These compounds have a similar pyrroloquinoline core but differ in the functional groups attached. They may exhibit different reactivity and applications.

    Bromophenyl Derivatives: These compounds contain a bromophenyl group but differ in the other functional groups attached. They may have different chemical reactivity and biological activities.

Properties

Molecular Formula

C22H16BrN3O

Molecular Weight

418.3 g/mol

IUPAC Name

(1S,2S,3aR)-1-acetyl-2-(4-bromophenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile

InChI

InChI=1S/C22H16BrN3O/c1-14(27)21-20(16-6-9-17(23)10-7-16)22(12-24,13-25)19-11-8-15-4-2-3-5-18(15)26(19)21/h2-11,19-21H,1H3/t19-,20-,21-/m1/s1

InChI Key

OUUSWJFCCBCRBM-NJDAHSKKSA-N

Isomeric SMILES

CC(=O)[C@@H]1[C@H](C([C@@H]2N1C3=CC=CC=C3C=C2)(C#N)C#N)C4=CC=C(C=C4)Br

Canonical SMILES

CC(=O)C1C(C(C2N1C3=CC=CC=C3C=C2)(C#N)C#N)C4=CC=C(C=C4)Br

Origin of Product

United States

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